molecular formula C10H8O B1309936 1-(4-Ethynylphenyl)ethanone CAS No. 42472-69-5

1-(4-Ethynylphenyl)ethanone

Cat. No. B1309936
CAS RN: 42472-69-5
M. Wt: 144.17 g/mol
InChI Key: WHFPFLKZXFBCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08137821B2

Procedure details

1.45 g (7.17 mmol) of dimethylhydroxymethyl-4-acetylphenylacetylene and 301 mg (7.53 mmol) of NaOH (KISHIDA CHEMICAL CO., Ltd., 0.7 mm granular, 98%) were placed in a 100 mL two-neck flask equipped with a reflux condenser and the air inside the flask was replaced with Ar. 36 mL of toluene was added thereto and the mixture was refluxed at 120° C. for 15 minutes. Toluene was added to the reaction mixture and the mixture was washed with a saturated aqueous ammonium chloride solution and dried over magnesium sulfate, followed by distilling off of the solvent under reduced pressure by an evaporator. Then, 25 mL of hexane was added to the resulting crude reaction product and the mixture was cooled to give 4-acetylphenylethyne as a yellow solid. (0.74 g, yield: 56%).
Name
dimethylhydroxymethyl-4-acetylphenylacetylene
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
301 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
36 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]1[C:3](C)=[C:4]([C:11]#[C:12]CO)[CH:5]=[CH:6][C:7]=1[C:8](=[O:10])[CH3:9].[OH-].[Na+]>C1(C)C=CC=CC=1>[C:8]([C:7]1[CH:6]=[CH:5][C:4]([C:11]#[CH:12])=[CH:3][CH:2]=1)(=[O:10])[CH3:9] |f:1.2|

Inputs

Step One
Name
dimethylhydroxymethyl-4-acetylphenylacetylene
Quantity
1.45 g
Type
reactant
Smiles
CC=1C(=C(C=CC1C(C)=O)C#CCO)C
Name
Quantity
301 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
36 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
WASH
Type
WASH
Details
the mixture was washed with a saturated aqueous ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
by distilling off of the solvent under reduced pressure by an evaporator
ADDITION
Type
ADDITION
Details
Then, 25 mL of hexane was added to the resulting crude
CUSTOM
Type
CUSTOM
Details
reaction product
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C=C1)C#C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.